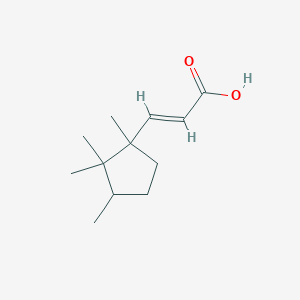

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid

Description

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid is a substituted acrylic acid derivative featuring a bulky tetramethylcyclopentyl group attached to the α-carbon of the propenoic acid backbone.

Properties

IUPAC Name |

(E)-3-(1,2,2,3-tetramethylcyclopentyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-12(4,11(9,2)3)8-6-10(13)14/h6,8-9H,5,7H2,1-4H3,(H,13,14)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNYOYLEBMHUDR-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)(C)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C1(C)C)(C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid typically involves the following steps:

Cyclopentyl Ring Formation: The cyclopentyl ring with four methyl groups can be synthesized through a series of alkylation reactions.

Propenoic Acid Attachment: The propenoic acid moiety is then attached to the cyclopentyl ring through a condensation reaction.

Industrial production methods may involve optimizing these reactions for higher yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The propenoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid with three classes of analogous compounds: substituted acrylic acids, cyclopentane derivatives, and fluorinated propenoic acid esters. Key properties such as steric effects, electronic characteristics, and functional group interactions are highlighted.

Substituted Acrylic Acids

- (2,4,5-Trichlorophenoxy)propionic acid (CAS 93-78-7, ): Structure: A phenoxy-substituted propionic acid with chlorine atoms enhancing electron-withdrawing effects. Comparison: Unlike the tetramethylcyclopentyl group, the trichlorophenoxy group increases acidity (lower pKa) due to electron withdrawal. This compound is historically used as an herbicide, whereas the bulky cyclopentyl group in the target compound likely reduces bioavailability and reactivity, favoring applications in polymer stabilization or specialty synthesis .

Cyclopentane Derivatives

- Tetramethylcyclopentane-based analogs :

- Steric Effects : The 1,2,2,3-tetramethyl substitution creates significant steric hindrance, reducing nucleophilic attack at the α-carbon compared to less-substituted cyclopentyl acids. This contrasts with simpler cyclopentylpropionic acids, which exhibit higher reactivity in esterification or amidation reactions.

- Solubility : The hydrophobic cyclopentyl group lowers water solubility relative to linear-chain analogs, aligning with trends observed in cyclopentane-containing pharmaceuticals .

Fluorinated Propenoic Acid Esters ():

- Example: 2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester (CAS 67906-70-1). Structure: Fluorinated sulfonamide esters with extreme hydrophobicity and chemical resistance. Comparison: The fluorinated esters are engineered for polymer applications (e.g., coatings, surfactants) due to their non-reactive C-F bonds. In contrast, the tetramethylcyclopentyl group in the target compound offers moderate hydrophobicity but retains carboxylic acid functionality for further derivatization, such as salt formation or crosslinking .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | pKa (Estimated) | Applications |

|---|---|---|---|---|---|

| 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid | ~210.3 | Cyclopentyl, carboxylic acid | Low | ~4.5–5.0 | Polymers, specialty synthesis |

| (2,4,5-Trichlorophenoxy)propionic acid | 269.5 | Phenoxy, carboxylic acid | Moderate | ~2.8–3.2 | Herbicides |

| 2-Methyl-2-propenoic acid fluorinated ester | ~600.0 | Fluorocarbon, ester | Insoluble | N/A | Waterproof coatings |

Research Findings and Functional Insights

- Hydrogen Bonding and Crystallinity: The carboxylic acid group in 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid enables hydrogen bonding, as described in general studies on carboxylic acid crystals ().

- Thermal Stability : Cyclopentyl groups enhance thermal stability relative to linear alkyl chains, a trait shared with fluorinated esters (), though the latter achieve higher stability via C-F bonds .

Biological Activity

3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid (CAS No. 861316-86-1) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Structure : The compound features a prop-2-enoic acid backbone with a tetramethylcyclopentyl substituent, influencing its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid is limited but suggests several potential areas of interest:

1. Antimicrobial Activity

Some studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, acrylic acids have been shown to possess inhibitory effects against certain bacterial strains. The presence of the tetramethylcyclopentyl group may enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.

2. Anti-inflammatory Effects

Compounds in the acrylic acid family are often investigated for their anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting that 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid may also exhibit similar effects.

3. Antioxidant Properties

The antioxidant activity of related compounds has been documented in various studies. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, which is a crucial factor in many diseases.

The precise mechanisms through which 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It may interact with signaling pathways related to inflammation and oxidative stress response.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Study on Acrylic Acids | Demonstrated antimicrobial activity against E. coli and S. aureus strains. |

| Anti-inflammatory Research | Found that certain acrylic acid derivatives reduced TNF-alpha levels in vitro. |

| Antioxidant Studies | Showed significant free radical scavenging activity in DPPH assays for structurally similar compounds. |

Q & A

Q. What are the recommended synthetic routes for 3-(1,2,2,3-Tetramethylcyclopentyl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of cyclopentyl-substituted propenoic acids often involves Claisen-Schmidt condensation or Wittig reactions. For example, analogous compounds like (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid are synthesized via acid-catalyzed condensation between aldehydes and malonic acid derivatives . Optimization includes varying catalysts (e.g., pyridine for esterification), temperature (80–120°C), and solvent polarity (e.g., DMF for high-boiling reactions). Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can resolve stereochemistry of the tetramethylcyclopentyl group (e.g., coupling constants for cis/trans isomers). DEPT-135 helps identify CH₂ and CH₃ groups in the cyclopentyl ring .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar compounds like (2E)-2-methyl-3-phenylprop-2-enoic acid .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while GC-MS detects volatile impurities.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS every 24 hours. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Reference protocols for similar propenoic acids suggest degradation pathways (e.g., decarboxylation) dominate at high pH (>10) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Parameterize the cyclopentyl group’s steric effects using molecular mechanics force fields.

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability in lipid bilayers or solvent environments. Compare with experimental data from analogs like 3-hydroxy-4-methoxycinnamic acid, which shows activity in pharmacological assays .

Q. What strategies resolve discrepancies in spectroscopic data when synthesizing the compound via different routes?

- Methodological Answer :

- Cross-Validation : Compare NMR data with synthesized analogs (e.g., 3-(2-aminophenyl) derivatives) to identify shifts caused by substituent effects .

- Isolation of Byproducts : Use preparative HPLC to isolate minor impurities (e.g., diastereomers) and characterize them via 2D NMR (COSY, NOESY). For example, conflicting NOE signals in cyclopentyl derivatives may indicate axial vs. equatorial methyl groups .

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic processes?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹³C at the carboxylic acid group to track decarboxylation pathways via ¹³C NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In Situ FTIR : Monitor intermediate formation during catalysis (e.g., enolate intermediates in base-mediated reactions). Reference studies on thieno[3,2-b]thiophene synthesis highlight the role of intermediates in regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.